molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No.: B045717
CAS No.: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trichloroacetyl)pyrrole can be synthesized through the acylation of pyrrole with trichloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, often requiring precise temperature control and the use of high-purity reagents .

Scientific Research Applications

Material Science and Surface Chemistry

Surface-Enhanced Raman Scattering (SERS) Applications

Recent studies have highlighted the potential of TCAP in enhancing the performance of biosensors through its interaction with metallic surfaces. Research conducted by Hussain et al. focused on the chemisorption of TCAP on silver-coated and gold-coated thin films, demonstrating that it can significantly enhance SERS signals. The study utilized Density Functional Theory (DFT) calculations to validate the experimental findings, indicating that TCAP can serve as an effective molecular probe for biosensing applications .

Material SERS Enhancement Factor Substrate Type Application
2-(Trichloroacetyl)pyrroleHighSilver/Gold FilmsBiosensors for molecular detection

Medicinal Chemistry

Antibacterial Properties

TCAP has been synthesized and tested for its antibacterial activity against various bacterial strains. A study synthesizing halogenated derivatives of TCAP found that these compounds exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were measured to assess efficacy, with TCAP derivatives showing promising results comparable to known antibiotics .

Compound Bacterial Strain MIC (µM)
This compoundStaphylococcus aureus32
This compoundEscherichia coli128

Synthesis of Complex Molecules

Intermediates in Organic Synthesis

TCAP serves as an important intermediate in the synthesis of more complex organic molecules. It has been utilized in the preparation of pyrrole-2-carboxylates and other derivatives through acylation reactions. The ability to modify TCAP to create diverse pyrrole derivatives expands its utility in synthetic organic chemistry .

Synthetic Pathway Product Type Yield (%)
Acylation with polyaminesPseudoceratidine analoguesVaried
Reaction with chlorinating agentsHalogenated pyrrolesUp to 91

Case Studies and Research Findings

Several case studies have documented the effectiveness of TCAP in various applications:

  • In a study focusing on biosensors, TCAP was successfully chemisorbed onto metallic substrates, enhancing detection limits for biomolecules.
  • Another research project synthesized multiple analogues of TCAP and assessed their antibacterial properties, leading to the identification of several potent compounds against resistant bacterial strains.

Biological Activity

2-(Trichloroacetyl)pyrrole (TCAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCAP.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the electrophilic aromatic substitution of pyrrole with trichloroacetyl chloride. This method yields TCAP in high purity and yield, allowing for further derivatization to explore its biological properties. The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents, particularly bromine and chlorine, enhances the antibacterial efficacy of pyrrole derivatives. Compounds with dihalogenated pyrroles exhibit significantly improved activity against Gram-positive bacteria compared to their Gram-negative counterparts .

Table 1: Summary of SAR Findings for TCAP Derivatives

Compound TypeAntibacterial ActivityNotes
Mono-substitutedLowMinimal activity observed
Di-halo substitutedHighEffective against Gram-positive bacteria
Secondary aminesEnhancedLonger chains improve activity

Antibacterial Activity

Research has demonstrated that TCAP and its analogues possess potent antibacterial properties. A study highlighted that compounds derived from TCAP exhibited significant activity against both Gram-positive and Gram-negative pathogens, indicating a broad spectrum of antibacterial action. The most effective derivatives were those with multiple halogen substitutions and secondary amine functionalities .

Case Study: Antibacterial Efficacy

In a comparative study, several TCAP analogues were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that while some analogues were effective at concentrations as low as 16 µM, others exhibited cytotoxic effects on human cell lines at similar concentrations. Notably, two specific analogues demonstrated minimal cytotoxicity while retaining strong antibacterial activity, suggesting a potential for therapeutic applications with reduced side effects .

Anticancer Potential

Recent investigations into the anticancer properties of TCAP have shown promising results. In vitro studies indicated that certain derivatives exhibited micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism behind this activity appears to involve the modulation of cellular pathways associated with apoptosis and cell proliferation .

Table 2: Anticancer Activity of TCAP Derivatives

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)~10Significant inhibition observed
HeLa (Cervical)~15Induces apoptosis in treated cells
HepG2 (Liver)~20Lower sensitivity compared to others

Mechanistic Insights

The biological activity of TCAP is hypothesized to be linked to its ability to interact with cellular targets through chemisorption processes. Studies utilizing surface-enhanced Raman scattering (SERS) have shown that TCAP can effectively adsorb onto metal surfaces, which may enhance its reactivity and bioactivity in biological systems .

Properties

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFDGMDENAEMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313578
Record name 2-(Trichloroacetyl)pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35302-72-8
Record name 35302-72-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Trichloroacetyl)pyrrole
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Record name 2-(Trichloroacetyl)pyrrole
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Synthesis routes and methods I

Procedure details

45 g (247 mmol) of trichloroacetyl chloride and 100 ml of ethyl ether were introduced into a three-necked flask. A solution of 15.4 g (230 mmol) of pyrrole in 100 ml of ethyl ether was added dropwise and the mixture was stirred at room temperature for one hour, then a solution of 20 g of potassium carbonate in 60 ml of water was added slowly. The organic phase was decanted off, dried over magnesium sulfate, evaporated, the residue triturated in hexane and filtered. 42.7 g (87%) of the expected compound of melting point 78°-79° C. were recovered.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1 kg
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reactant
Reaction Step One
Quantity
0.45 kg
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reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To trichloroacetyl chloride (48 mL; 0.43 mol) taken in anhydrous ether (150 mL) under nitrogen was added pyrrole (25 g, 0.37 mol) dissolved in anhydrous ether (500 mL) through a dropping funnel over a 2-hour period. The violet ether solution began to reflux during addition. Refluxing was continued for 1 h before the reaction was quenched with a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL). The layers were separated and the red organic layer was washed four times with water (4×50 mL) and once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate. The red ether solution was then filtered through CELITE® and washed with ether. The solvent was removed under vacuum to afford 2-trichloroacetylpyrrole (Example 1A, 72 g, 91% yield).) as an ash colored solid (72 g, 91% yield). LC-MS, [M−H]+=212. 1H NMR (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
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solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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